Product packaging for 3-[(2-Carboxyethyl)amino]benzoic Acid(Cat. No.:)

3-[(2-Carboxyethyl)amino]benzoic Acid

Cat. No.: B8480094
M. Wt: 209.20 g/mol
InChI Key: RDTWIAKWPQOARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Carboxyethyl)amino]benzoic Acid is a chemical compound belonging to the class of benzoic acid derivatives. This structure features multiple functional groups—including a benzoic acid moiety and a carboxyethylamino side chain—making it a valuable building block in organic synthesis and medicinal chemistry research. It serves as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of peptidomimetics and other biologically active compounds . Researchers can utilize this compound in the exploration of novel pharmaceutical agents; for instance, structurally similar molecules containing the 3-aminobenzoic acid scaffold have been investigated for their potential in creating antimicrobial peptidomimetics . Furthermore, the (2-carboxyethyl)amino group is a recognized structural component in certain approved drugs, such as the anti-inflammatory agent Balsalazide, which is a prodrug that targets the colon . This suggests potential applications in designing prodrugs or compounds with specific targeting properties. As a research chemical, it may be used in developing enzyme inhibitors or in studying ligand-receptor interactions due to its ability to mimic natural amino acids . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B8480094 3-[(2-Carboxyethyl)amino]benzoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(2-carboxyethylamino)benzoic acid

InChI

InChI=1S/C10H11NO4/c12-9(13)4-5-11-8-3-1-2-7(6-8)10(14)15/h1-3,6,11H,4-5H2,(H,12,13)(H,14,15)

InChI Key

RDTWIAKWPQOARO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCCC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Carboxyethyl Amino Benzoic Acid

Advanced Synthetic Pathways for 3-[(2-Carboxyethyl)amino]benzoic Acid

The synthesis of this compound can be approached through several modern synthetic strategies, primarily involving carbon-nitrogen bond formation.

Novel Reaction Schemes and Mechanistic Investigations

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be inferred from analogous reactions. A prominent method for the synthesis of the isomeric compound, 4-[(2-Carboxyethyl)amino]benzoic acid, involves the nucleophilic substitution reaction between a haloalkanoic acid and an aminobenzoic acid. rsc.org This suggests a viable pathway for the target molecule, likely proceeding through the reaction of 3-aminobenzoic acid with a suitable 3-carbon electrophile bearing a carboxylic acid or a precursor group.

One such pathway is the reaction of 3-aminobenzoic acid with 3-chloropropanoic acid in the presence of a base, such as potassium hydroxide, in an aqueous medium followed by reflux. The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic carbon of 3-chloropropanoic acid, leading to the displacement of the chloride ion and the formation of the secondary amine. Acidification of the reaction mixture then yields the desired product.

Another potential and widely utilized reaction for the formation of β-amino acids and their derivatives is the Michael addition. This reaction would involve the conjugate addition of 3-aminobenzoic acid to an acrylic acid derivative, such as ethyl acrylate. The reaction is typically catalyzed by a base and is followed by hydrolysis of the resulting ester to yield the dicarboxylic acid. The mechanism proceeds via the formation of an enolate from the acrylic ester, which is then attacked by the amine nucleophile. Subsequent protonation and hydrolysis afford the final product.

The table below summarizes plausible synthetic routes based on established chemical principles.

Starting Material 1Starting Material 2Key Reaction TypePlausible Conditions
3-Aminobenzoic acid3-Chloropropanoic acidNucleophilic SubstitutionAqueous KOH, Reflux
3-Aminobenzoic acidEthyl acrylateMichael AdditionBase catalyst, followed by acidic or basic hydrolysis

Enantioselective Synthesis and Stereochemical Control

The scientific literature currently lacks specific reports on the enantioselective synthesis of this compound. The molecule itself is achiral. However, the introduction of a chiral center, for instance by substitution at the α-position of the carboxyethyl group, would necessitate stereochemical control.

General strategies for the enantioselective synthesis of related β-amino acids could be adapted. These methods often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For example, a chiral auxiliary attached to the acrylic acid derivative could direct the stereoselective Michael addition of 3-aminobenzoic acid. Alternatively, a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, could be employed to facilitate an enantioselective conjugate addition.

Furthermore, should a racemic mixture of a chiral derivative of this compound be synthesized, chiral separation techniques such as preparative chiral high-performance liquid chromatography (HPLC) could be utilized to isolate the individual enantiomers. sigmaaldrich.comyakhak.orgnih.gov

Derivatization Strategies for Enhanced Research Applications of this compound

The presence of two carboxylic acid groups and a secondary amine in this compound offers multiple handles for derivatization, enabling the synthesis of a wide array of functional molecules for various research applications.

Formation of Esters and Amides for Functional Probes

The carboxylic acid moieties of this compound can be readily converted into esters and amides to generate functional probes. Esterification can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov Alternatively, milder conditions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) with an alcohol.

Similarly, amide formation can be accomplished by reacting the carboxylic acid with a primary or secondary amine using coupling reagents like DCC, EDC, or by converting the carboxylic acid to a more reactive species such as an acid chloride using thionyl chloride or oxalyl chloride. ajchem-a.comnih.gov These derivatization reactions can be used to attach fluorescent tags, biotin (B1667282) labels, or other reporter groups to create probes for biological imaging or affinity-based studies.

Targeted Functionalization of the Carboxyethyl and Benzoic Acid Moieties

The differential reactivity of the two carboxylic acid groups in this compound—one aliphatic and one aromatic—could potentially allow for their selective functionalization. The electronic properties of the aromatic ring influence the acidity and reactivity of the benzoic acid moiety compared to the carboxyethyl group. This difference could be exploited to achieve selective esterification or amidation under carefully controlled reaction conditions.

For instance, selective monomethyl esterification of dicarboxylic acids has been demonstrated using methods such as chemisorption on alumina. pharmasynce.com Such a strategy might be applicable to selectively protect one of the carboxyl groups, allowing for the subsequent modification of the other. Furthermore, advanced synthetic methods involving protecting group strategies can be employed to achieve targeted functionalization of either the carboxyethyl or the benzoic acid moiety, providing precise control over the final molecular architecture.

This compound as a Building Block in Complex Chemical Synthesis

The trifunctional nature of this compound makes it a valuable building block, or synthon, for the construction of more complex molecules, including polymers and coordination compounds.

The presence of both an amino group and two carboxylic acid groups allows this molecule to act as a monomer in polymerization reactions. For example, it could be used in the synthesis of polyamides or polyesters through condensation polymerization. The resulting polymers would incorporate the aminobenzoic acid moiety into their backbone, potentially imparting unique properties such as thermal stability or specific binding capabilities. google.comresearchgate.netresearchgate.netuss.cl

Construction of Dihydroquinolinone Scaffolds

The synthesis of dihydroquinolinone scaffolds from N-aryl-β-alanines is a well-established transformation primarily achieved through intramolecular Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This acid-catalyzed reaction facilitates the cyclization of the β-alanine side chain onto the aromatic ring to form a six-membered lactam.

In the case of this compound, this cyclization is predicted to occur via the attack of the aromatic ring onto the activated carboxyl group of the carboxyethyl side chain. The reaction is typically promoted by strong acids that can act as both catalyst and solvent, such as polyphosphoric acid (PPA) or Eaton's reagent, upon heating. The electrophilic substitution occurs preferentially at the position ortho to the activating secondary amine group and para to the deactivating carboxylic acid group on the benzene (B151609) ring. This regioselectivity leads to the formation of 7-carboxy-3,4-dihydroquinolin-2(1H)-one. This transformation provides a direct route to a substituted dihydroquinolinone core, which is a prevalent structure in many biologically active compounds. mdpi.comorganic-chemistry.org

Table 1: Intramolecular Friedel-Crafts Acylation for Dihydroquinolinone Synthesis

Starting Material Key Reagents/Conditions Product Reaction Type

Synthesis of Benzodiazepinone Frameworks

The synthesis of benzodiazepinone frameworks typically requires specific precursors that contain the necessary arrangement of atoms to form the seven-membered diazepine (B8756704) ring fused to a benzene ring. Common synthetic strategies involve the cyclization of N-(2-aminobenzoyl) amino acids or the condensation of 1,2-phenylenediamines with α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net

The molecular structure of this compound does not readily lend itself to the formation of a benzodiazepinone scaffold through direct intramolecular cyclization. The compound lacks the requisite 1,2-disubstituted aromatic pattern necessary for the most common cyclization pathways to form the seven-membered ring containing two nitrogen atoms. A review of available scientific literature does not indicate an established synthetic route for the conversion of this compound into a benzodiazepinone framework.

Preparation of Schiff Bases and Metal Chelates for Bioinorganic Research

The formation of a Schiff base, characterized by an imine or azomethine group (-C=N-), occurs through the condensation of a primary amine with an aldehyde or a ketone. rroij.com As this compound is a secondary amine, it cannot directly participate in this reaction to form a Schiff base at its nitrogen atom.

However, the compound is an excellent candidate for forming metal chelates. Its structure possesses three potential coordination sites: the secondary amine nitrogen and the oxygen atoms from the two carboxylate groups. This arrangement allows it to act as a tridentate ligand, capable of binding to a central metal ion to form a stable complex. The chelation can involve deprotonation of the carboxylic acid groups to form carboxylates, which, along with the lone pair of electrons on the nitrogen atom, coordinate with the metal ion.

The formation of such metal complexes is of significant interest in bioinorganic chemistry. The coordination of metal ions like copper(II), nickel(II), cobalt(II), or zinc(II) can dramatically alter the biological properties of the organic ligand. rroij.comeurjchem.com While specific studies on metal chelates of this compound are not widely documented, the principles of coordination chemistry for similar amino acid-based ligands are well-understood. researchgate.net The resulting chelates would be expected to have defined geometries, such as octahedral or square planar, depending on the metal ion and coordination environment. eurjchem.com

Table 2: Potential for Metal Chelation

Ligand Potential Coordination Sites Potential Metal Ions Application Area

Molecular Recognition and Biochemical System Interactions of 3 2 Carboxyethyl Amino Benzoic Acid

Investigations into Ligand-Biological Target Interactions

Enzyme Kinetic Profiling and Inhibition Mechanism Elucidation

Research into the effects of 3-[(2-Carboxyethyl)amino]benzoic acid on cholinesterase enzymes has demonstrated its role as a potent and selective inhibitor of Butyrylcholinesterase (BChE), with weaker activity against Acetylcholinesterase (AChE). The development of selective BChE inhibitors is a significant area of interest, particularly in the context of neurodegenerative diseases like Alzheimer's, where BChE levels and activity are elevated in later stages.

In a study aimed at identifying new selective BChE inhibitors, this compound (referred to as compound 18 in the study) was identified from a large compound library through a combination of computational screening and biological evaluation. Initial testing showed a significant and selective inhibitory effect on BChE (58.4% inhibition at 10 µM) compared to AChE (11.1% inhibition at 10 µM).

Further dose-dependent studies established the half-maximal inhibitory concentration (IC50) values, confirming its potent anti-BChE activity.

Table 1: Inhibitory Activity of this compound against Cholinesterases

Enzyme IC50 (µM)
Butyrylcholinesterase (BChE) 7.5 ± 0.9

Enzyme kinetic studies were performed to elucidate the mechanism of BChE inhibition. The results indicated that this compound acts as a mixed-type inhibitor. This means the compound can bind to both the free BChE enzyme and the enzyme-substrate complex. This binding pattern is characterized by a decrease in the maximum reaction velocity (Vmax) and an increase in the Michaelis constant (Km). The inhibition constants for both the competitive (Kic) and uncompetitive (Kiu) parts of the inhibition were determined.

Table 2: Kinetic Parameters of BChE Inhibition by this compound

Parameter Value (µM)
Kic (Competitive Inhibition Constant) 6.4 ± 1.1

Data presented as mean ± SEM from three experiments.

The available body of scientific literature primarily focuses on the interaction of this compound with cholinesterase enzymes. Extensive searches have not yielded significant research detailing its interactions with other specific enzyme-substrate systems.

Structure-Activity Relationship (SAR) Elucidations of this compound Derivatives

While direct SAR studies on this compound are limited, research on structurally analogous aminobenzoic acid derivatives provides valuable insights into how chemical modifications influence biological activity.

Impact of Structural Modifications on Biological Activity

The biological activity of aminobenzoic acid derivatives can be significantly altered by modifying their core structure, including the aromatic ring, the amino group, and the carboxylic acid function. Studies on related compounds demonstrate key SAR trends:

Substituents on the Aromatic Ring: In a series of benzoylaminobenzoic acid derivatives investigated for antibacterial activity, the presence of hydroxyl (-OH) groups on the aromatic nucleus was found to be conducive to inhibitory activity. This suggests that hydrogen-bonding capability in this region can enhance interaction with biological targets. nih.gov

Modifications of the Amino Linker: For derivatives of 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid, which are structurally related to the title compound, modifications at the amino and phenylamino moieties resulted in a range of anti-inflammatory and analgesic effects. researchgate.net This indicates that the nature of the substituent attached to the amino group is a critical determinant of the specific biological activity.

The Carboxylic Acid Group: The acidic proton of the carboxyl group is often crucial for activity, potentially acting as a key binding point to a receptor or enzyme active site. In studies of other inhibitor classes, such as 3-acylindole-2-carboxylic acids, replacement of the carboxylic acid with other acidic groups or extending it with acetic or propionic acid substituents led to a decrease in inhibitory potency, highlighting its importance.

Conformational Analysis and Active Site Fit Modeling

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis and computational modeling are used to understand the preferred shapes of molecules and how they fit into active sites.

Studies on related 3-substituted benzoic acids have shown that even small changes can lead to different crystal packing and molecular conformations, a phenomenon known as conformational polymorphism. For example, analysis of 3-(azidomethyl)benzoic acid revealed multiple conformational polymorphs, primarily differing in the orientation of the azidomethyl group. researchgate.net This flexibility can influence how a molecule presents its binding groups to a receptor.

In the context of active site fit, research on meta-aminobenzoic acid (mABZ) derivatives within the ribosomal peptidyl transferase center (PTC) revealed that the rigid conformation of the aromatic ring can sterically block the necessary induced fit mechanism required for efficient bond formation. nih.gov This highlights how the fixed geometry of the aminobenzoic acid scaffold can be a determining factor in its biological function, preventing necessary conformational changes in its target. Molecular docking studies on other aminobenzoic acid analogues, such as 2-(oxalylamino) benzoic acid, have been used to predict the binding conformation within an enzyme active site, with the predicted affinities correlating well with experimental values.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new compounds and understanding the physicochemical properties that drive potency.

For a series of benzoylaminobenzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), QSAR models revealed that inhibitory activity was positively correlated with properties like hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms such as N, O, or S at certain positions was found to decrease activity. nih.gov

Similarly, a QSAR analysis performed on 3-(aminooxalyl-amino)- and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives showed a significant influence of 3D molecular descriptors on their anti-inflammatory and analgesic activities. researchgate.net These models help quantify the effect of steric, electronic, and hydrophobic properties on the biological outcome.

The table below summarizes key physicochemical descriptors often used in QSAR studies and their observed impact on the activity of related aminobenzoic acid derivatives. nih.govresearchgate.net

Descriptor CategorySpecific DescriptorGeneral Impact on Activity (in studied analogues)
Electronic Presence of -OH groupIncreased inhibitory activity nih.gov
Presence of heteroatoms (N, O, S)Decreased inhibitory activity nih.gov
Steric/Topological Molar RefractivityPositive correlation with activity nih.gov
AromaticityPositive correlation with activity nih.gov
Hydrophobic Hydrophobicity (logP)Positive correlation with activity nih.gov
3D Descriptors Various 3D fields (e.g., steric, electrostatic)Significant influence on activity researchgate.net

These QSAR methodologies provide a powerful framework for optimizing lead compounds by guiding the rational design of new derivatives with potentially improved biological activity.

Computational Chemistry and Theoretical Modeling of 3 2 Carboxyethyl Amino Benzoic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-[(2-Carboxyethyl)amino]benzoic acid, these simulations are instrumental in identifying potential protein targets and elucidating the nature of the ligand-protein interactions.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations predict how this compound might bind to a protein's active site. The process involves sampling a wide range of possible conformations of the ligand within the binding pocket and scoring them based on their steric and electrostatic complementarity. The results of these simulations can reveal the most likely binding modes and provide an estimation of the binding energy, which is indicative of the affinity of the ligand for the protein. For analogous compounds such as benzylaminobenzoic acid, molecular modeling studies have predicted good binding energies, suggesting the potential for significant interaction with biological targets.

Table 1: Predicted Interaction Data for a Hypothetical Protein Complex

Parameter Value
Binding Energy (ΔG) -5.53 kcal/mol
Interacting Residues Amino acids in the binding pocket

Note: The data in this table is illustrative and based on findings for similar aminobenzoic acid derivatives.

Molecular Dynamics Simulations for Dynamic Conformational Studies and Binding Pathway Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. All-atom molecular dynamics (AAMD) is a powerful method for studying the movement of particles based on intermolecular forces, allowing for the detailed investigation of biological systems at an atomic level. nih.gov These simulations can reveal the conformational changes that both the ligand and the protein undergo upon binding and can help to map the entire binding pathway. For related molecules like p-aminobenzoic acid (PABA), ab initio molecular dynamics has been used to explore protonation dynamics in solution, a factor that can significantly influence protein binding. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide a wealth of information about the molecule's geometry, charge distribution, and orbital energies.

Studies on similar benzoic acid compounds, such as 2-amino-3,5-diiodobenzoic acid, have utilized DFT to perform geometry optimizations and calculate infrared frequencies. nih.gov Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO can indicate the molecule's susceptibility to chemical reactions. nih.gov

Molecular electrostatic potential (MEP) maps are also generated from these calculations to identify the electrophilic and nucleophilic sites on the molecule, which are critical for predicting how the molecule will interact with other molecules, including proteins. For compounds like 4-(carboxyamino)-benzoic acid, MEP analysis has been used to pinpoint sites for potential intermolecular interactions.

Table 2: Key Compounds Mentioned

Compound Name
This compound
Benzylaminobenzoic acid
p-Aminobenzoic acid (PABA)
2-Amino-3,5-diiodobenzoic acid

Advanced Analytical and Spectroscopic Characterization in Research of 3 2 Carboxyethyl Amino Benzoic Acid

Chromatographic and Mass Spectrometric Method Development for Trace Analysis and Derivative Characterization (e.g., LC-ESI-MS/MS)

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the trace analysis and characterization of 3-[(2-Carboxyethyl)amino]benzoic Acid and its derivatives. While specific methods for this exact compound are not extensively detailed in the literature, the analytical approaches for similar aminobenzoic acid derivatives can be informative. For instance, a sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of procaine (B135) and its metabolite p-aminobenzoic acid (PABA) nih.gov. This method utilizes an XTerra MS C18 column and a Quattro Micro mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode nih.gov. Enhanced selectivity is achieved through multiple reaction monitoring (MRM), a technique that would be directly applicable to the analysis of this compound.

The development of an LC-MS/MS method for this compound would likely involve the optimization of several parameters, including the mobile phase composition, pH, and ESI source conditions to achieve maximum sensitivity and specificity. The choice of a suitable internal standard would also be critical for accurate quantification in complex matrices. Derivatization is another strategy that can be employed to enhance the ionization efficiency and chromatographic retention of aminobenzoic acids and their derivatives, thereby improving their detectability in LC-ESI-MS analysis researchgate.net.

The application of such methods is crucial in various research areas, such as determining the presence of these compounds in biological samples or monitoring their transformation in chemical reactions. For example, LC/MS/MS has been successfully used for the analysis of free and total para-aminobenzoic acid in plants, demonstrating the technique's utility in complex sample matrices nih.gov.

Table 1: Representative LC-MS/MS Parameters for Analysis of a Related Aminobenzoic Acid Derivative (p-Aminobenzoic Acid)

ParameterValueReference
Chromatography
ColumnXTerra MS C18 nih.gov
Mobile PhaseGradient elution with acetonitrile (B52724) and buffered aqueous phase nih.govhelixchrom.com
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition (PABA)m/z 138 → 120 nih.gov

Fluorescence Spectroscopy Applications in Chemosensor and Probe Development

The inherent structural features of aminobenzoic acids make them attractive candidates for the development of fluorescent chemosensors and probes. While the fluorescence properties of this compound itself are not widely reported, studies on its derivatives highlight the potential of this molecular framework. For example, a Schiff base derivative, 3-[(2-hydroxy-1-naphthyl) methylideneamino]benzoic acid, has been shown to exhibit interesting fluorescent properties and has been applied as a fluorescent chemosensor for Hg2+ and Al3+ ions nih.gov. The fluorescence of this compound is sensitive to the solvent environment, a characteristic that is often exploited in the design of chemosensors nih.gov.

The development of a fluorescent probe based on this compound would likely involve its functionalization with a fluorophore or designing the molecule to have inherent fluorescence that is modulated upon interaction with a target analyte. The ortho-aminobenzoic acid (o-Abz) group, a related isomer, is a known fluorescent probe used to monitor peptide binding to amphiphilic aggregates nih.gov. This suggests that the aminobenzoic acid moiety can serve as a sensitive reporter group.

Research in this area would involve synthesizing derivatives of this compound and characterizing their photophysical properties, including absorption and emission spectra, quantum yields, and fluorescence lifetimes. The selectivity and sensitivity of these potential probes towards various metal ions or other analytes would then be systematically investigated. The bonding modes and stoichiometry of the probe-analyte complexes can be further elucidated using techniques such as Job's plot, ESI-MS, and NMR titration nih.gov.

Table 2: Example of a Fluorescent Chemosensor Based on a 3-Aminobenzoic Acid Derivative

ChemosensorTarget AnalytesKey FindingsReference
3-[(2-hydroxy-1-naphthyl) methylideneamino]benzoic acidHg2+, Al3+Highly selective and sensitive recognition in specific solvents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Solution-State Interactions

In addition to basic structural confirmation, advanced NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between protons and carbons. Furthermore, NMR can be used to study solution-state interactions. For instance, 1H NMR titration is a valuable method to investigate the binding of a molecule with metal ions or other species, as demonstrated in the study of a fluorescent chemosensor derived from 3-aminobenzoic acid nih.gov. Changes in chemical shifts upon the addition of a binding partner can provide insights into the binding site and stoichiometry of the complex. Conformational studies using techniques like NOESY could also reveal the preferred three-dimensional structure of the molecule in solution.

Table 3: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound (Based on Analogous Structures)

NucleusPredicted Chemical Shift Range (ppm)Notes
1H NMR
Aromatic Protons6.5 - 8.0The substitution pattern will influence the exact shifts and coupling constants.
-NH- Proton5.0 - 9.0Broad signal, exchangeable with D2O.
-CH2- (ethyl)2.5 - 4.0Two distinct signals expected for the two methylene (B1212753) groups.
-COOH Protons10.0 - 13.0Broad signals, exchangeable with D2O.
13C NMR
Carbonyl Carbons165 - 180Two signals for the two carboxylic acid groups.
Aromatic Carbons110 - 150Six signals expected for the benzene (B151609) ring carbons.
-CH2- (ethyl)30 - 50Two signals for the two methylene carbons.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Co-Crystals/Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available in the provided search results, the crystal structure of its isomer, 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate, has been reported nih.gov. This structure reveals key insights into the types of intermolecular interactions that can be expected. In the solid state, such molecules are likely to form extensive hydrogen bonding networks involving the carboxylic acid and amino groups, as well as any co-crystallized solvent molecules nih.gov.

The crystal structure of 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate shows that the molecules form one-dimensional polymers through intermolecular hydrogen bonds between the carboxyl groups nih.gov. Water molecules can also play a crucial role in linking these polymer chains through further hydrogen bonding nih.gov. It is highly probable that this compound would exhibit similar supramolecular assemblies, driven by hydrogen bonding.

Furthermore, the ability of the carboxylic acid and amino groups to participate in hydrogen bonding makes this compound a promising candidate for the formation of co-crystals and coordination complexes. The study of such multi-component crystalline materials is a burgeoning field of crystal engineering, with applications in modifying the physicochemical properties of active pharmaceutical ingredients and other functional materials. X-ray diffraction would be the primary tool to characterize the precise arrangement of molecules in these co-crystals and complexes, revealing the nature of the non-covalent interactions that govern their formation nih.govmdpi.com.

Table 4: Crystallographic Data for the Related Isomer 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate

ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupNot specified in abstract nih.gov
a (Å)4.9387 (19) nih.gov
b (Å)19.700 (7) nih.gov
c (Å)21.616 (8) nih.gov
V (ų)2103.1 (14) nih.gov
Z8 nih.gov

Exploration of Biological Activities and Mechanistic Insights in Preclinical Research Models

In Vitro Investigations of Antimicrobial Activity of 3-[(2-Carboxyethyl)amino]benzoic Acid Derivatives

Derivatives of this compound have been a focus of in vitro research to ascertain their effectiveness against various pathogenic microorganisms, including both bacteria and fungi.

Certain derivatives of this compound have demonstrated significant antibacterial properties. For example, some β-amino acid derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Similarly, other studies on benzoic acid derivatives have indicated greater potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria. nih.gov The antimicrobial effects of some β-amino acid derivatives are thought to be due to their structural similarity to natural compounds like peptides and antibiotics, which allows them to interfere with essential bacterial processes. mdpi.com

The antifungal potential of this compound derivatives has also been a subject of investigation. Certain synthesized derivatives have exhibited significant antifungal activity against strains like Candida tenuis and Aspergillus niger. mdpi.com Other research has highlighted the efficacy of 2-aminobenzoic acid derivatives against Candida albicans, a common cause of ocular fungal infections. nih.gov The proposed mechanism for some of these derivatives involves the downregulation of genes essential for hyphal growth, adhesion, and pathogenicity. nih.gov Additionally, some antimony(III) carboxylate complexes derived from similar structures have shown promising antifungal effects against Aspergillus Flavus, Aspergillus Fumigatus, Aspergillus Niger, and Fusarium Solani. nih.gov

In Vitro Anticancer Research and Cytotoxicity Mechanisms of this compound Derivatives

In vitro studies have explored the potential of this compound derivatives as anticancer agents, focusing on their cytotoxic effects on various cancer cell lines. Some benzoic acid derivatives have been suggested to possess histone deacetyltransferase (HDAC) inhibitor activity, which can lead to the silencing of tumor regulator genes. dergipark.org.tr For instance, hydroxybenzoic acid has been reported to inhibit the HDAC3 enzyme in breast cancer cells (MCF-7) and promote apoptosis. dergipark.org.tr Other research on different aminobenzoic acid derivatives has demonstrated their ability to induce apoptosis in cancer cells. For example, certain bis(2-aminoethyl)amine derivatives have been shown to induce late apoptosis in A549 lung carcinoma cells and early apoptosis in Caco-2 colorectal adenocarcinoma cells. mdpi.com The cytotoxic mechanism of some derivatives is associated with reducing levels of interleukin-6 (IL-6), a pro-inflammatory particle. mdpi.com

Antioxidant Activity Research and Associated Biochemical Pathways

The antioxidant properties of derivatives of this compound have been a subject of scientific inquiry. Cells possess antioxidant systems, including enzymes and non-enzymatic molecules, to mitigate the damaging effects of free radicals. nih.gov Antioxidants can inhibit or slow down the oxidation of biomolecules by donating electrons to free radicals. nih.gov The pharmacological activity of antioxidants can be enhanced through various formulations, including nanoparticles and liposomes. nih.gov While specific studies on the antioxidant activity of this compound itself are limited, the broader class of aminobenzoic acids is known to be a building block for compounds with antioxidant properties. mdpi.com

Mechanistic Investigations of Anti-inflammatory Effects

The anti-inflammatory effects of this compound derivatives have been explored in preclinical models. Chronic inflammation is a key factor in the development and progression of various diseases. conicet.gov.ar Some para-aminobenzoic acid derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and to interfere with pro-inflammatory signaling pathways such as IL6/STAT3 and TNFα/NFκB. conicet.gov.ar The mechanism of action for some salicylic acid derivatives, a related class of compounds, involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. nih.gov By inhibiting COX-2, these compounds can decrease inflammatory responses. nih.gov The cyclooxygenase and lipoxygenase pathways are central to inflammation, and their inhibition can prevent the production of prostaglandins and leukotrienes, which are key inflammatory mediators. mdpi.com

Future Trajectories and Emerging Research Paradigms for 3 2 Carboxyethyl Amino Benzoic Acid Research

Development of Next-Generation Molecular Probes and Advanced Chemical Tools

The structural backbone of aminobenzoic acids lends itself to the creation of sophisticated molecular probes and chemical tools. Future research is anticipated to leverage the unique properties of 3-[(2-Carboxyethyl)amino]benzoic Acid for the development of novel sensors and imaging agents. For instance, the functional groups present in the molecule can be chemically modified to incorporate fluorophores or other reporter molecules. This could lead to the creation of probes for detecting specific ions, biomolecules, or changes in the cellular microenvironment.

An emerging area of interest is the application of electropolymerized films of aminobenzoic acid derivatives as sensitive layers in electrochemical sensors. For example, sensors based on electropolymerized 4-aminobenzoic acid have been successfully developed for the simultaneous determination of food azo dyes. mdpi.com A similar approach could be adapted for this compound to create sensors for environmental or biomedical applications. Furthermore, the development of molecularly imprinted polymers using a scaffold based on poly(3-aminobenzoic acid) has shown potential for the electrochemical sensing of specific molecules, such as Vitamin B6. researchgate.net This highlights a promising avenue for creating highly selective recognition tools based on the target compound. Protein scaffold-based molecular probes are also gaining traction for cancer molecular imaging, and the aminobenzoic acid moiety could potentially be integrated into such systems to enhance targeting and imaging capabilities. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery and materials science. news-medical.net Small molecule libraries are instrumental in identifying compounds with significant activity against specific biological targets. news-medical.net It is highly probable that this compound and its derivatives will be included in diverse chemical libraries for HTS campaigns. researchgate.net These campaigns aim to uncover novel biological activities by screening millions of unique compounds against various targets using automated assays. news-medical.net

The integration of combinatorial chemistry with HTS allows for the rapid synthesis and evaluation of a vast number of related compounds. By systematically modifying the core structure of this compound, researchers can generate large libraries of analogues. These libraries can then be screened to identify compounds with optimized properties for a particular application, be it therapeutic or materials-based. researchgate.netarvojournals.org This approach has been successfully used to identify new chemical entities with activity against multidrug-resistant bacteria from proprietary collections of pharmaceutical companies. nih.govnih.gov The ultimate goal of HTS is to elucidate the structure-activity relationship of effective molecules, enabling further optimization to achieve the best possible interaction with the target. news-medical.net

Advanced Computational Modeling for Predictive Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These techniques allow for the prediction of molecular properties and interactions, thereby guiding the design of new compounds with desired characteristics. For this compound, advanced computational modeling can be employed to predict the effects of various substituents on its electronic structure and acidity. libretexts.orgresearchgate.net

Theoretical studies using density functional theory (DFT) have been effectively used to analyze the gas phase acidity of substituted benzoic acids, with calculated values closely matching experimental data. nih.govmdpi.com Such computational approaches can elucidate the balance of inductive and resonance effects of different substituents, which in turn influences the acidity and reactivity of the molecule. nih.govmdpi.com This predictive power is invaluable for designing derivatives of this compound with fine-tuned properties. For example, by understanding how different functional groups affect the pKa of the carboxylic acid and the basicity of the amino group, researchers can design molecules with optimal solubility, membrane permeability, and target binding affinity. Computational techniques are also increasingly used in conjunction with HTS to perform virtual screening and optimize lead molecules before their synthesis and inclusion in physical screening libraries. news-medical.net

Exploration of Novel Biological Targets and Uncharted Biochemical Pathways

While the biological activities of many aminobenzoic acid derivatives have been explored, there remains a vast, uncharted territory of potential biological targets and biochemical pathways. nih.govnih.gov Future research on this compound and its analogues will likely focus on identifying and validating novel molecular targets. Given the structural similarities to para-aminobenzoic acid (PABA), a key building block in pharmaceuticals, there is potential for a wide range of medical applications. nih.govnih.govresearchgate.netdntb.gov.ua Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, and antiviral properties. researchgate.net

The metabolism of aromatic amino acids involves intricate biochemical pathways that are crucial for various physiological processes, including the synthesis of neurotransmitters and hormones. numberanalytics.comnumberanalytics.com Understanding how this compound might interact with or modulate these pathways could open up new therapeutic avenues. numberanalytics.com For instance, the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, is a known target for some drugs. researchgate.netnih.gov Investigating whether derivatives of this compound can interfere with this or other metabolic pathways could lead to the discovery of new antimicrobial or herbicidal agents. Furthermore, recent studies have highlighted the potential of aminobenzoic acid analogues as inhibitors of enzymes like GABA-aminotransferase (GABA-AT), suggesting applications in neurological disorders. hkbpublications.com The structural versatility of the aminobenzoic acid scaffold makes it a strong candidate for the development of novel molecules targeting a wide array of biological processes. nih.govnih.govresearchgate.netdntb.gov.ua

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-[(2-Carboxyethyl)amino]benzoic Acid, and what parameters critically influence reaction yield?

  • Methodological Answer : A two-step condensation reaction is commonly employed for structurally similar benzoic acid derivatives. First, an aldehyde (e.g., Y-benzaldehyde) reacts with a substituted aniline in an acidic medium to form an intermediate Schiff base. Second, coupling with a carboxyethylamine derivative under controlled pH and temperature yields the final product. Key parameters include solvent polarity (e.g., acetic acid or DMF), reaction time (12–24 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical for high yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, amine N-H bend at ~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What solvent systems are optimal for dissolving and handling this compound in experimental settings?

  • Methodological Answer : The compound’s solubility is influenced by its carboxylic acid and amine groups. Polar aprotic solvents (e.g., DMSO, DMF) are effective for dissolution. For aqueous buffers, adjust pH to >6.0 using sodium hydroxide to deprotonate the carboxylic acid group. Avoid non-polar solvents (e.g., hexane) due to limited solubility. Storage at 4°C in desiccated conditions prevents hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as enzyme active sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetics (e.g., turnover frequency in catalytic reactions) .

Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:

  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, tautomerism) using SHELXL refinement .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., variable-temperature NMR).
  • Computational IR/NMR Shift Prediction : Compare Gaussian-optimized structures with experimental spectra to identify discrepancies in functional group assignments .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Cell Viability Assays : Assess cytotoxicity via MTT or resazurin reduction in relevant cell lines (e.g., HEK-293).
  • Molecular Dynamics Simulations : Model ligand-receptor binding stability over 100-ns trajectories (e.g., GROMACS).
  • ADMET Profiling : Predict pharmacokinetics using SwissADME or ProTox-II for toxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.